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Compound of Interest

Compound Name: 2-(1H-imidazol-1-yl)benzaldehyde

Cat. No.: B132893 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 2-(1H-imidazol-1-yl)benzaldehyde and its derivatives. This class of compounds holds

significant interest in medicinal chemistry due to the versatile biological activities associated

with both the imidazole and benzaldehyde moieties. This document outlines the key

spectroscopic techniques used for their structural elucidation, including Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and

Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and data

interpretation are provided to assist researchers in their characterization efforts.

Introduction
2-(1H-imidazol-1-yl)benzaldehyde is a heterocyclic aromatic compound featuring an

imidazole ring linked to a benzaldehyde scaffold at the ortho position. The unique electronic

and structural properties arising from the combination of these two pharmacophores make its

derivatives promising candidates for drug discovery programs. Imidazole-containing

compounds are known to exhibit a wide range of biological activities, including antifungal,

antibacterial, anticancer, and anti-inflammatory properties. The aldehyde functional group

provides a reactive handle for further synthetic modifications, allowing for the generation of

diverse chemical libraries for biological screening.
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Accurate structural characterization is paramount in the development of new chemical entities.

This guide focuses on the application of modern spectroscopic techniques to unambiguously

determine the structure and purity of 2-(1H-imidazol-1-yl)benzaldehyde derivatives.

Spectroscopic Data
While a complete set of experimentally verified spectroscopic data for 2-(1H-imidazol-1-
yl)benzaldehyde is not readily available in a single comprehensive source, this section

provides data for the closely related isomer, 4-(1H-imidazol-1-yl)benzaldehyde, for comparative

purposes, alongside expected characteristic data for the 2-isomer based on general

spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

organic molecules.

Table 1: ¹H NMR Spectroscopic Data of 4-(1H-imidazol-1-yl)benzaldehyde (400 MHz, CDCl₃)[1]

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

10.05 s 1H Aldehyde CHO

8.03 d, J = 8.6 Hz 2H
Aromatic CH (ortho to

CHO)

7.99 s 1H Imidazole C2-H

7.60 d, J = 8.6 Hz 2H
Aromatic CH (ortho to

Imidazole)

7.39 m 1H Imidazole C4/C5-H

7.26 m 1H Imidazole C4/C5-H

Table 2: ¹³C NMR Spectroscopic Data of 4-(1H-imidazol-1-yl)benzaldehyde (100.6 MHz,

CDCl₃)[1]
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Chemical Shift (δ, ppm) Assignment

190.48 Aldehyde C=O

141.60 Aromatic C (ipso to Imidazole)

135.28 Imidazole C2

134.84 Aromatic C (ipso to CHO)

131.48 Aromatic CH (ortho to Imidazole)

131.23 Imidazole C4/C5

120.97 Aromatic CH (ortho to CHO)

117.54 Imidazole C4/C5

For the 2-(1H-imidazol-1-yl)benzaldehyde isomer, the aromatic protons would exhibit a more

complex splitting pattern due to the ortho substitution, and the chemical shifts of the

benzaldehyde ring carbons and protons would be different due to the change in the electronic

environment. The aldehyde proton is expected to resonate in a similar downfield region (δ 9-10

ppm).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for Imidazole-Benzaldehyde Derivatives

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b132893?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b132893?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

3150-3100 Medium-Weak Imidazole C-H stretch

3080-3010 Medium-Weak Aromatic C-H stretch

2850-2750 Medium-Weak
Aldehyde C-H stretch (often

appears as a doublet)

1710-1685 Strong
Aldehyde C=O stretch

(conjugated)

1610-1580 Medium-Strong Aromatic C=C stretch

1550-1450 Medium-Strong Imidazole ring stretching

For 4-(1H-imidazol-1-yl)benzaldehyde, characteristic peaks have been reported at 3138 cm⁻¹

(Caryl—H str), 3109 cm⁻¹ (Caryl—H str), 2818 and 2746 cm⁻¹ (=C—H aldehyde Fermi doublet

str), 1676 cm⁻¹ (C=O str), and 1604 cm⁻¹ (arom. C=C str)[1]. Similar characteristic absorptions

are expected for the 2-isomer.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 2-(1H-imidazol-1-yl)benzaldehyde (C₁₀H₈N₂O), the expected molecular ion

peak [M]⁺ would be at m/z 172.18.

Table 4: Expected Mass Spectrometry Fragmentation for 2-(1H-imidazol-1-yl)benzaldehyde

m/z Fragment Ion Description

172 [C₁₀H₈N₂O]⁺ Molecular Ion

171 [C₁₀H₇N₂O]⁺ Loss of H radical

144 [C₉H₈N₂]⁺ Loss of CO

117 [C₇H₅N₂]⁺ Loss of CHO and HCN

90 [C₆H₄N]⁺ Further fragmentation
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Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Aromatic and heterocyclic compounds like 2-(1H-imidazol-1-yl)benzaldehyde are expected to

show characteristic absorption bands. For imidazole-2-carboxaldehyde, two strong absorption

bands have been reported in the ranges of 220-250 nm and 270-300 nm[2]. Similar absorption

maxima are anticipated for the 2-(1H-imidazol-1-yl)benzaldehyde derivative.

Experimental Protocols
This section provides detailed methodologies for the key spectroscopic techniques.

NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

Sample Preparation:

Weigh 5-10 mg of the purified 2-(1H-imidazol-1-yl)benzaldehyde derivative.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) in a clean NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Data Acquisition:

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-

to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay

of 1-2 seconds, and a pulse angle of 30-45 degrees.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans is typically required. Typical parameters include a spectral width of 200-

220 ppm and a relaxation delay of 2-5 seconds.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to
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TMS.

IR Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with an

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

ATR-FTIR: Place a small amount of the solid sample directly onto the ATR crystal. Ensure

good contact between the sample and the crystal by applying pressure.

KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder.

Press the mixture into a transparent pellet using a hydraulic press.

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background

spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted

from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry
Instrumentation: A mass spectrometer, such as one with an Electron Ionization (EI) source

coupled to a quadrupole or time-of-flight (TOF) analyzer.

Sample Introduction: Introduce a small amount of the sample into the ion source, either

directly via a solids probe or after separation by gas chromatography (GC-MS).

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the molecular structure.

Potential Biological Activities and Signaling
Pathways
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While specific biological data for 2-(1H-imidazol-1-yl)benzaldehyde is limited, derivatives of

both imidazole and benzaldehyde are known to possess a wide array of pharmacological

activities. This suggests that this class of compounds could be valuable starting points for drug

discovery.
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Conclusion
The spectroscopic characterization of 2-(1H-imidazol-1-yl)benzaldehyde derivatives is

essential for advancing their development as potential therapeutic agents. This guide provides

a foundational framework for researchers, detailing the key spectroscopic techniques, expected

data, and standardized experimental protocols. While specific data for the 2-isomer is still

emerging, the comparative data from the 4-isomer and the general principles outlined herein

offer a robust starting point for structural elucidation. The diverse biological activities of related

imidazole compounds underscore the therapeutic potential of this scaffold, warranting further

investigation and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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